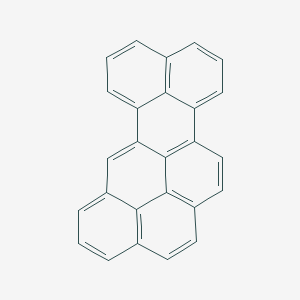

Naphtho(8,1,2-bcd)perylene

Übersicht

Beschreibung

Imazethapyr ist eine Imidazolinonverbindung, die als selektives Herbizid weit verbreitet ist. Es wird hauptsächlich zur Bekämpfung eines breiten Spektrums von Unkräutern in verschiedenen Kulturen eingesetzt, darunter Sojabohnen, Erdnüsse, Trocken- und Speisebohnen, Erbsen und Luzerne . Die Verbindung wirkt, indem sie das Enzym Acetohydroxyacid-Synthase hemmt, das für die Biosynthese von verzweigtkettigen Aminosäuren in Pflanzen entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Imazethapyr erfolgt in mehreren Schritten. Eine gängige Methode beginnt mit der Herstellung von 5-Ethyl-2,3-Pyridindicarbonsäureanhydrid aus 5-Ethylpyridindicarbonsäure. Dieses Zwischenprodukt wird dann mit 2-Amino-2,3-dimethylbutyronitril umgesetzt, um 2-[(1-Nitril-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinsäure zu bilden. Der letzte Schritt beinhaltet die Hydrolyse der Nitrilgruppe zur Bildung eines Amids, gefolgt von Cyclisierung und Ansäuerung, um Imazethapyr zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Imazethapyr erfolgt in der Regel nach dem gleichen Syntheseweg, der jedoch für die Großproduktion optimiert ist. Dies umfasst die Verwendung spezifischer Kristallisationsmodifikatoren, um eine stabile Kristallform des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imazethapyr involves several steps. One common method starts with the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group to form an amide, followed by cyclization and acidification to yield imazethapyr .

Industrial Production Methods: Industrial production of imazethapyr typically involves the same synthetic route but optimized for large-scale production. This includes the use of specific crystallization modifiers to ensure a stable crystal form of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Imazethapyr durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Umwandlung seiner Aminogruppe in ein Dithiocarbamat-Derivat, das dann mit Kupfer(I)-Perchlorat zu einem gelbfarbenen Komplex reagieren kann .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Imazethapyr verwendet werden, sind Kohlenstoffdisulfid, Pyridin und Kupfer(I)-Perchlorat. Diese Reaktionen erfolgen in der Regel unter milden Bedingungen, wodurch sie für verschiedene analytische Anwendungen geeignet sind .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Imazethapyr, wie z. B. sein Dithiocarbamat-Komplex. Diese Derivate werden oft in spektrophotometrischen Methoden zur Bestimmung von Imazethapyr in Umweltproben verwendet .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Naphtho(8,1,2-bcd)perylene has the molecular formula and is characterized by its complex fused ring structure. Its unique geometry contributes to its optical and electronic properties, making it a subject of interest in various research domains.

Material Science Applications

Organic Electronics:

this compound is being explored as a potential material for organic semiconductors. Its high electron mobility and stability under thermal stress make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Case Study: Research indicates that incorporating this compound into organic semiconductor blends enhances charge transport properties compared to traditional materials .

Nanomaterials:

The compound's ability to form stable nanostructures is being investigated for use in nanotechnology. Its self-assembly properties can be harnessed to create nanoscale devices.

- Data Table: Properties of this compound in Organic Electronics

| Property | Value |

|---|---|

| Electron Mobility | High |

| Thermal Stability | Excellent |

| Solubility | Moderate |

Environmental Applications

Pollution Monitoring:

this compound is identified as a significant product of pyrolysis processes in fuel combustion. Its presence in environmental samples can indicate pollution levels and the degradation of organic materials.

- Case Study: A study utilized high-performance liquid chromatography (HPLC) to identify this compound in emissions from supercritical pyrolysis of jet fuel, highlighting its role as a marker for environmental monitoring .

Toxicology Studies:

Research on the toxicological effects of PAHs, including this compound, is crucial for understanding their impact on human health and ecosystems. Its mutagenic properties are under investigation to assess risks associated with exposure.

- Data Table: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Mutagenicity | Positive in some assays |

| Carcinogenic Potential | Under investigation |

Analytical Chemistry Applications

Spectroscopic Analysis:

this compound is frequently used as a standard in spectroscopic studies due to its well-defined absorption characteristics. It serves as a reference compound in ultraviolet-visible (UV-Vis) spectroscopy.

- Case Study: A study demonstrated the use of this compound for predicting UV-Vis absorption spectra of related PAHs using quantitative structure-property relationship (QSPR) analysis .

Chromatographic Techniques:

The compound's distinct chromatographic behavior makes it valuable for developing separation techniques in complex mixtures.

- Data Table: Chromatographic Behavior of this compound

| Technique | Retention Time |

|---|---|

| HPLC | 15 minutes |

| GC-MS | 20 minutes |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Imazethapyr gehört zur Gruppe der Imidazolinon-Herbizide, zu denen auch Verbindungen wie Imazapic und Imazapyr gehören. Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich Imazethapyr durch seine hohe Aktivität bei niedrigen Applikationsraten und seine breit wirksame Unkrautbekämpfung aus . Dies macht es besonders wirksam bei der Bekämpfung einer Vielzahl von Unkrautarten in verschiedenen Kulturen .

Liste ähnlicher Verbindungen:- Imazapic

- Imazapyr

- Imazamox

Biologische Aktivität

Naphtho(8,1,2-bcd)perylene (N812bcdPer) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its complex structure and potential biological activities. This article explores its biological properties, including genotoxicity, mutagenicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its fused ring system comprising 26 carbon atoms and 14 hydrogen atoms (C26H14). Its unique structure contributes to its chemical reactivity and biological interactions. The compound is part of a larger class of PAHs known for their environmental persistence and potential health hazards.

Genotoxicity and Mutagenicity

Research indicates that N812bcdPer exhibits genotoxic properties. Studies have shown that PAHs, including N812bcdPer, can induce DNA damage through various mechanisms. For instance, the metabolic activation of N812bcdPer leads to the formation of reactive intermediates that can interact with DNA, potentially causing mutations.

A comparative analysis with other PAHs demonstrates that N812bcdPer may have a lower genotoxicity profile than more well-studied compounds like benzo[a]pyrene (B[a]P). While B[a]P is known for its strong DNA-damaging effects, studies suggest that N812bcdPer forms fewer DNA adducts under similar conditions .

| Compound | DNA Adduct Formation Rate | Genotoxicity Profile |

|---|---|---|

| This compound | Lower than B[a]P | Moderate |

| Benzo[a]pyrene | High | High |

Interaction with Biological Systems

N812bcdPer has been studied for its interactions with various biological systems. In vitro studies indicate that it can affect cellular functions by inducing oxidative stress and altering signaling pathways. The compound's ability to generate reactive oxygen species (ROS) has implications for cellular health and disease processes.

Case Study : A study conducted on human liver microsomes demonstrated that the metabolism of N812bcdPer involves cytochrome P450 enzymes, which are crucial for the bioactivation of many PAHs. The resulting metabolites exhibited varying degrees of cytotoxicity in human cell lines .

Environmental Impact

This compound is frequently found in environmental samples due to its persistence in soil and sediment. Its presence in wood smoke and other combustion products raises concerns regarding exposure to humans and wildlife. Epidemiological studies have linked exposure to PAHs with increased risks of cancer and other health issues.

Summary of Findings

- Genotoxicity : N812bcdPer shows moderate genotoxic effects compared to other PAHs.

- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes leading to potentially harmful metabolites.

- Environmental Presence : Commonly found in combustion products, raising public health concerns.

Eigenschaften

IUPAC Name |

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQSCPDTAIJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172138 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-89-6 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.